5-Méthoxy-1H-benzotriazole

Vue d'ensemble

Description

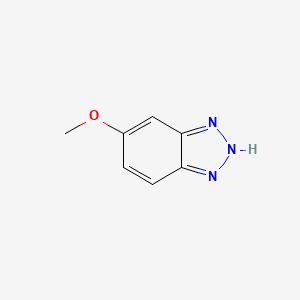

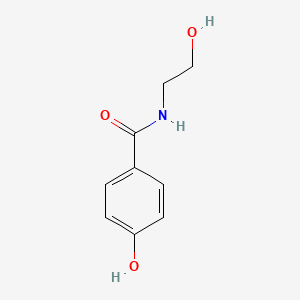

5-Methoxy-1H-benzotriazole is a chemical compound with the molecular formula C7H7N3O . It is used in various industrial applications .

Synthesis Analysis

The synthesis of 1H-benzotriazole and its derivatives, including 5-Methoxy-1H-benzotriazole, has been a subject of interest in organic chemistry . The combination of 2,2′-dipyridyl disulfide and PPh3 enables the conversion of carboxylic acids into the corresponding N-acylbenzotriazoles in the presence of 1H-benzotriazole .Molecular Structure Analysis

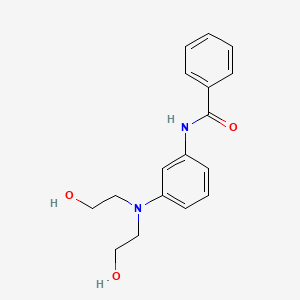

The molecular structure of 5-Methoxy-1H-benzotriazole consists of a benzene ring fused with a triazole ring, with a methoxy group attached .Chemical Reactions Analysis

Benzotriazole methodology, including 5-Methoxy-1H-benzotriazole, has been recognized as a versatile, useful, and successful synthesis protocol . It has been found to minimize the photosensitizing ability of nitrate and dissolved organic matter (DOM) and increase the persistence of other micro-organic pollutants .Physical And Chemical Properties Analysis

5-Methoxy-1H-benzotriazole has a density of 1.3±0.1 g/cm3, a boiling point of 388.0±15.0 °C at 760 mmHg, and a flash point of 141.0±10.6 °C .Applications De Recherche Scientifique

Stabilisation photochimique dans les polymères et les revêtements

5-Méthoxy-1H-benzotriazole : est largement utilisé comme stabilisateur photochimique dans les polymères et les revêtements. Il contribue à protéger ces matériaux des effets néfastes des rayons UV, prolongeant ainsi leur durée de vie. Le composé agit en absorbant la lumière UV et en dissipant l'énergie sous forme d'énergie thermique moins nocive, empêchant ainsi la rupture des chaînes de polymère .

Inhibition de la corrosion

Ce composé sert d'inhibiteur de corrosion efficace, en particulier dans les environnements où les métaux sont exposés à des agents corrosifs. Il forme une couche protectrice sur la surface du métal, ce qui réduit le taux de corrosion. Cette application est particulièrement précieuse dans les environnements industriels où la préservation des métaux est cruciale .

Fluides antigivrage

Dans les climats plus froids, This compound est utilisé dans les fluides antigivrage. Ces fluides sont appliqués sur les surfaces pour empêcher l'adhésion de la glace, assurant ainsi le bon fonctionnement des machines et des véhicules à des températures glaciales .

Détergents à vaisselle pour la protection de l'argent

Le composé est également un ingrédient des détergents à vaisselle conçus pour l'argenterie. Il contribue à empêcher le ternissement des articles en argent pendant le processus de nettoyage, en conservant leur éclat et en prolongeant leur attrait esthétique .

Absorbants UV

En tant qu'absorbant UV, This compound est incorporé dans divers produits pour les protéger de la dégradation induite par les UV. Cela comprend des produits de soins personnels comme les crèmes solaires, où il contribue à protéger la peau des rayons UV .

Impact environnemental et photodégradation

Des études ont montré que This compound peut affecter le comportement photochimique d'autres composés dans l'environnement. Sa présence dans les plans d'eau peut réduire la capacité de photosensibilisation de certains éléments et augmenter la persistance des polluants micro-organiques, affectant ainsi les processus d'atténuation naturelle comme la photodégradation .

Mécanisme D'action

Target of Action

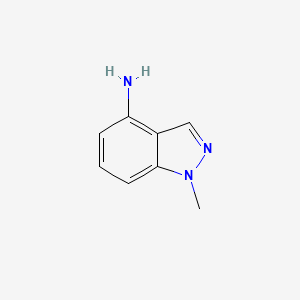

5-Methoxy-1H-benzotriazole is a derivative of benzotriazole, a class of compounds that have been extensively explored for their varied biological and pharmaceutical importance Benzotriazole derivatives have been known to interact with enzymes and receptors in biological systems .

Mode of Action

It’s known that benzotriazole derivatives can form π–π stacking interactions and hydrogen bonds, making them susceptible to bind with enzymes and receptors in biological systems . This diverse non-covalent interaction could potentially explain the broad spectrum of biological properties exhibited by benzotriazole derivatives .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that 5-Methoxy-1H-benzotriazole may influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 149150 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by benzotriazole derivatives , it can be inferred that 5-Methoxy-1H-benzotriazole may have diverse effects at the molecular and cellular level.

Action Environment

5-Methoxy-1H-benzotriazole, like other benzotriazole derivatives, is used in industrial applications such as anti-icing fluids and dishwashing detergent, and act as the primary building blocks for UV absorbers and photostabilizers . These compounds have been found to minimize the photosensitizing ability of nitrate and dissolved organic matter (DOM) and increase the persistence of other micro-organic pollutants in aqueous environments . This suggests that environmental factors, such as sunlight and the presence of other chemicals, can influence the action, efficacy, and stability of 5-Methoxy-1H-benzotriazole.

Safety and Hazards

Orientations Futures

Benzotriazoles, including 5-Methoxy-1H-benzotriazole, are a new class of organic emerging pollutants found ubiquitously in the environment . The increase of their concentration to detectable values is the consequence of the inability of the Conventional Waste Water Plants (CWWPs) to abate these products . Therefore, future research could focus on developing methods for the effective removal of these compounds from the environment.

Propriétés

IUPAC Name |

5-methoxy-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPSFAUIWDRKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182120 | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27799-91-3 | |

| Record name | 5-Methoxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27799-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)

![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)